5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the key intermediate, 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology and Medicine: In the field of biology and medicine, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its antibacterial and antifungal properties .
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
- 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine
Uniqueness: What sets 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C22H28ClF3N6O4S |
---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H28ClF3N6O4S/c1-14-12-30(8-9-32(14)19-17(23)10-15(11-27-19)22(24,25)26)16-4-6-31(7-5-16)37(35,36)18-13-28(2)21(34)29(3)20(18)33/h10-11,13-14,16H,4-9,12H2,1-3H3 |
InChI Key |
JXDXZJWTZSNINH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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